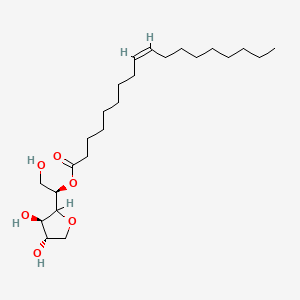
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)-, also known as 1,4-Anhydro-D-glucitol 6-(9-octadecenoate), is a chemical compound with the molecular formula C24H44O6. It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of an anhydro bridge and an octadecenoate ester group. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- typically involves the esterification of 1,4-anhydro-D-glucitol with oleic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by acid or base catalysts. The reaction conditions include:
Temperature: Typically between 60-80°C
Catalysts: Sulfuric acid or p-toluenesulfonic acid for acid-catalyzed reactions; sodium hydroxide or potassium hydroxide for base-catalyzed reactions
Solvents: Non-polar solvents such as toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction
Industrial Production Methods
In industrial settings, the production of D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:
Reactant Feed: Continuous feeding of 1,4-anhydro-D-glucitol and oleic acid into the reactor
Catalyst Addition: Continuous addition of the chosen catalyst to maintain the reaction rate
Product Separation: The product is separated from the reaction mixture using distillation or extraction techniques
化学反应分析
Types of Reactions
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes
Reduction: Reduction reactions can convert the ester group to an alcohol
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes
Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature
Industry: Utilized in the production of emulsifiers, lubricants, and plasticizers
作用机制
The mechanism of action of D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by esterases to release oleic acid and 1,4-anhydro-D-glucitol, which can then participate in various metabolic pathways.
相似化合物的比较
Similar Compounds
- 1,4-Anhydro-D-glucitol 6-(9E)-9-octadecenoate
- 1,4-Anhydro-D-glucitol 6-(9-octadecenoate)
- Sorbitan monooleate
Uniqueness
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- is unique due to its specific stereochemistry (Z-configuration) and the presence of an anhydro bridge, which imparts distinct chemical and physical properties compared to its isomers and analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
属性
CAS 编号 |
5938-38-5 |
|---|---|
分子式 |
C24H44O6 |
分子量 |
428.6 g/mol |
IUPAC 名称 |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24?/m0/s1 |
InChI 键 |
MPZLHRXPRGLWEB-BFWOXRRGSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
颜色/形态 |
AMBER LIQUID |
物理描述 |
Liquid Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] |
溶解度 |
SOL IN MOST MINERAL & VEGETABLE OILS; INSOL IN ACETONE; SLIGHTLY SOL IN ETHER; DISPERSIBLE IN WATER |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















